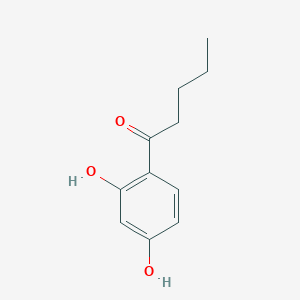

1-(2,4-Dihydroxyphenyl)pentan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-4-10(13)9-6-5-8(12)7-11(9)14/h5-7,12,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJCHGYLCJUPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365329 | |

| Record name | 1-(2,4-dihydroxyphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15116-13-9 | |

| Record name | 1-(2,4-dihydroxyphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthesis of 1 2,4 Dihydroxyphenyl Pentan 1 One

Natural Occurrence and Isolation from Biological Sources

Extensive searches of scientific literature and chemical databases have yielded no evidence of 1-(2,4-Dihydroxyphenyl)pentan-1-one being isolated from natural sources such as endophytic fungi or plants. While endophytic fungi are known to produce a wide array of secondary metabolites, including various phenolic and polyketide compounds, the specific pentanone derivative has not been identified among them. Similarly, there are no reports of its isolation from any plant species. This lack of evidence strongly suggests that this compound is not a known natural product.

Hypothetical Biosynthetic Pathways in Natural Systems

Although this compound has not been isolated from a natural source, its chemical structure, characterized by a dihydroxyphenyl ring attached to a pentan-1-one side chain, is analogous to other naturally occurring acylresorcinols. These related compounds are often biosynthesized via the polyketide pathway, a major route for the production of a diverse range of secondary metabolites in fungi, bacteria, and plants. Therefore, a hypothetical biosynthetic pathway for this compound can be postulated based on the well-established mechanisms of polyketide synthases (PKSs).

The proposed pathway would likely initiate with a starter unit, which in this case would be butyryl-CoA, derived from primary metabolism. This starter unit is then sequentially condensed with three molecules of malonyl-CoA as extender units. This series of Claisen condensations is catalyzed by a Type I or Type III polyketide synthase.

The resulting poly-β-keto chain undergoes intramolecular cyclization and aromatization to form the characteristic 2,4-dihydroxybenzoyl moiety. The final pentanone structure is achieved through the reduction of the polyketide chain and subsequent modifications. The key steps in this hypothetical pathway are outlined below:

Initiation: A molecule of butyryl-CoA serves as the starter unit for the polyketide chain.

Elongation: Three successive decarboxylative condensations with malonyl-CoA units extend the chain.

Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol (B89426) condensation to form the resorcinol (B1680541) ring structure.

Post-PKS Modifications: Subsequent enzymatic modifications, such as reductions, would lead to the final this compound structure.

This proposed pathway is consistent with the known biosynthesis of other fungal and bacterial acylresorcinols and provides a plausible, albeit theoretical, route for the natural formation of this compound.

Table 1: Key Enzymes and Intermediates in the Hypothetical Biosynthesis of this compound

| Step | Precursor(s) | Key Enzyme (Hypothetical) | Intermediate/Product |

| Initiation | Butyryl-CoA | Polyketide Synthase (PKS) | Butyryl-PKS |

| Elongation 1 | Malonyl-CoA | Polyketide Synthase (PKS) | C6-polyketide-PKS |

| Elongation 2 | Malonyl-CoA | Polyketide Synthase (PKS) | C8-polyketide-PKS |

| Elongation 3 | Malonyl-CoA | Polyketide Synthase (PKS) | C10-polyketide-PKS |

| Cyclization/Aromatization | C10-polyketide-PKS | PKS/associated enzymes | 2,4-dihydroxybenzoyl intermediate |

| Final Product Formation | 2,4-dihydroxybenzoyl intermediate | Reductases/other modifying enzymes | This compound |

Chemical Synthesis Methodologies and Strategies for 1 2,4 Dihydroxyphenyl Pentan 1 One

Established Synthetic Routes

The synthesis of 1-(2,4-dihydroxyphenyl)pentan-1-one and its analogues can be achieved through several well-established chemical reactions. These methods, primarily involving electrophilic aromatic substitution and condensation reactions, form the foundation of its production.

Friedel-Crafts Acylation Approaches

One of the most classical and direct methods for synthesizing this compound is the Friedel-Crafts acylation of resorcinol (B1680541). This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of resorcinol.

The typical procedure involves reacting resorcinol with pentanoyl chloride or valeric anhydride (B1165640) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. organic-chemistry.org The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the acylating agent and the catalyst. The high reactivity of the resorcinol ring, due to the activating effect of the two hydroxyl groups, directs the acylation primarily to the position para to one hydroxyl group and ortho to the other. The product, an aromatic ketone, is deactivated towards further substitution, which helps in preventing polyacylation. organic-chemistry.org

A study reporting the synthesis of a series of 4-monoacyl resorcinols via Friedel-Crafts acylation of resorcinol with various acyl chlorides in the presence of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) provides specific yield data. In this research, the synthesis of this compound resulted in a yield of 56.5%. unpatti.ac.id For a related compound, 1-(2,4-dihydroxyphenyl)butan-1-one, yields as high as 90% have been reported using similar methods. unpatti.ac.id

Table 1: Friedel-Crafts Acylation for Synthesis of 1-(2,4-Dihydroxyphenyl)alkan-1-ones

| Acylating Agent | Target Compound | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Pentanoyl chloride | This compound | ZnCl₂/POCl₃ | 56.5 | unpatti.ac.id |

| Butanoyl chloride | 1-(2,4-Dihydroxyphenyl)butan-1-one | ZnCl₂/POCl₃ | 90.0 | unpatti.ac.id |

| Heptanoyl chloride | 1-(2,4-Dihydroxyphenyl)heptan-1-one | ZnCl₂/POCl₃ | 98.7 | unpatti.ac.id |

| Octanoyl chloride | 1-(2,4-Dihydroxyphenyl)octan-1-one | ZnCl₂/POCl₃ | 90.0 | unpatti.ac.id |

Claisen-Schmidt Condensation as a Precursor Route for Related Compounds

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry used to synthesize α,β-unsaturated ketones, commonly known as chalcones. scispace.com While not a direct route to this compound, it is a crucial method for preparing precursors to a wide range of flavonoids and related heterocyclic compounds. scispace.comcore.ac.uk

This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. core.ac.ukresearchgate.net For instance, 2',4'-dihydroxyacetophenone (B118725) could react with a suitable aldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to form a chalcone (B49325). scispace.comunair.ac.id These chalcones are valuable intermediates that can undergo further reactions, such as cyclization, to form flavanones. core.ac.uk The versatility of the Claisen-Schmidt condensation is demonstrated by the wide array of catalysts that can be employed, including aqueous alkali, Ba(OH)₂, LiOH, and various solid-supported catalysts. core.ac.ukunair.ac.id

Other Multistep Synthetic Protocols

Beyond the primary methods, several other multistep synthetic strategies can be employed to generate this compound or its structural isomers and related compounds.

Baker-Venkataraman Transformation : This reaction provides a route to 1,3-diketones. The synthesis involves the esterification of a 2-hydroxyacetophenone (B1195853) with an aroyl chloride, followed by a base-catalyzed rearrangement. For example, 1-(2',4'-dihydroxyphenyl)-3-aryl-propane-1,3-diones have been synthesized by applying the Baker-Venkataraman transformation to 2-aroyloxy-4-hydroxyacetophenones using sodium hydroxide in dimethylsulfoxide. researchgate.net

Reduction of Isoflavones : Certain α-methyldeoxybenzoins, which are structurally related to the target compound, can be synthesized by the reduction of substituted isoflavones. For example, the reduction of hydroxy- and/or methoxy-substituted isoflavones using lithium aluminum hydride (LiAlH₄) in refluxing tetrahydrofuran (B95107) (THF) has been shown to produce compounds like 1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one. psu.edu

α-Amidoalkylation Reactions : New 2-(2,4-dihydroxyphenyl)benzimidazolines have been synthesized through the reaction of resorcinol with in situ-generated electrophilic N-ethoxycarbonylbenzimidazolium reagents. mdpi.com This highlights another pathway for incorporating the 2,4-dihydroxyphenyl moiety into more complex molecular scaffolds. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and selectivity while minimizing by-product formation and costs. Key parameters that are typically adjusted include temperature, solvent, catalyst type and concentration, and reaction time. researchgate.net

For the Friedel-Crafts acylation, the choice of Lewis acid and its stoichiometric ratio relative to the reactants can significantly impact the outcome. The temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. Microwave-assisted synthesis has emerged as a technique to rapidly optimize reaction conditions, often leading to shorter reaction times and improved yields. cem.com For instance, in developing a microwave method, one might start with a temperature slightly above that used in a conventional method and incrementally increase it to find the optimal point before product degradation occurs. cem.com

The optimization process often involves a systematic approach, such as varying one factor at a time or using design of experiments (DoE) methodologies. beilstein-journals.org For example, in a model reaction, the best result was achieved by testing different solvents, temperatures, and equivalents of reagents to find the optimal combination for the highest yield. researchgate.net

Table 2: General Parameters for Reaction Optimization

| Parameter | Influence on Reaction | Considerations |

|---|---|---|

| Temperature | Affects reaction rate and can influence product distribution. | Higher temperatures increase rates but can also promote side reactions or decomposition. cem.com |

| Solvent | Can affect solubility of reactants, reaction rate, and pathway. | The choice of solvent can be critical, especially in microwave synthesis where it determines the maximum temperature. cem.com |

| Catalyst | The type and concentration of the catalyst are crucial for reaction efficiency. | Stoichiometric vs. catalytic amounts; homogeneous vs. heterogeneous catalysts. organic-chemistry.org |

| Reactant Concentration | Influences the frequency of molecular collisions and thus the reaction rate. | Higher concentrations can increase yield but may also lead to solubility issues or side reactions. |

| Reaction Time | Determines the extent of conversion of reactants to products. | Requires monitoring to ensure the reaction goes to completion without significant product degradation. |

Development of Green Chemistry Approaches for Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. This involves the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.

For the Friedel-Crafts acylation, a greener alternative to using acyl chlorides or anhydrides is to use the carboxylic acid itself (e.g., pentanoic acid) as the acylating agent. future4200.com This approach is advantageous as the only by-product is water, which is benign. future4200.com However, this often requires the use of solid acid catalysts, such as zeolites or clays, which are recoverable and reusable. future4200.com Methane sulfonic acid has also been explored as an efficient and metal-free catalyst for Friedel-Crafts acetylation, using acetic acid as the acetylating agent. researchgate.net

In the context of Claisen-Schmidt condensations, the use of recyclable sulfonic acid-functionalized ionic liquids as both catalyst and solvent has been reported. acs.org This method is simple, efficient, and allows for easy separation of the product by decantation, with the ionic liquid being reusable. acs.org

Furthermore, visible light-photocatalyzed reactions are emerging as a powerful green chemistry tool, enabling novel transformations under extremely mild conditions. rsc.org While not yet specifically reported for the direct synthesis of this compound, these methods represent a promising future direction for the synthesis of such phenolic compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Resorcinol |

| Pentanoyl chloride |

| Valeric anhydride |

| Aluminum chloride |

| Zinc chloride |

| Phosphorus oxychloride |

| 1-(2,4-Dihydroxyphenyl)butan-1-one |

| 1-(2,4-Dihydroxyphenyl)heptan-1-one |

| 1-(2,4-Dihydroxyphenyl)octan-1-one |

| 2',4'-Dihydroxyacetophenone |

| Sodium hydroxide |

| Potassium hydroxide |

| Barium hydroxide |

| Lithium hydroxide |

| Flavanone |

| 2-Hydroxyacetophenone |

| Aroyl chloride |

| Dimethylsulfoxide |

| 1-(2',4'-Dihydroxyphenyl)-3-aryl-propane-1,3-diones |

| 2-Aroyloxy-4-hydroxyacetophenones |

| Isoflavone |

| Lithium aluminum hydride |

| Tetrahydrofuran |

| 1-(2,4-Dihydroxyphenyl)-2-phenylpropan-1-one |

| N-ethoxycarbonylbenzimidazolium |

| 2-(2,4-Dihydroxyphenyl)benzimidazolines |

| Pentanoic acid |

| Methane sulfonic acid |

| Acetic acid |

An in-depth examination of the synthetic strategies employed in the development of derivatives of this compound reveals a focus on enhancing molecular diversity through targeted chemical modifications. Researchers have explored various pathways, including the functionalization of its reactive hydroxyl and ketone groups, alterations to its alkyl chain, and its use as a scaffold for building complex heterocyclic systems. These efforts are aimed at systematically investigating the structure-activity relationships of this chemical class.

Biological Activities and Mechanistic Investigations of 1 2,4 Dihydroxyphenyl Pentan 1 One and Its Analogs

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant capacity of phenolic compounds is frequently evaluated using in vitro assays, among which the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common. mdpi.comnih.gov This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow. scielo.org.mx The decrease in absorbance, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound being tested. scielo.org.mx

The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. youtube.com A lower IC50 value indicates a higher antioxidant potency. researchgate.net While specific DPPH radical scavenging data for 1-(2,4-dihydroxyphenyl)pentan-1-one is not extensively detailed in the reviewed literature, the activity of such phenolic structures is well-established. For instance, various phenolic compounds isolated from natural sources have demonstrated potent radical scavenging activities in the DPPH assay. researchgate.netscience.gov The presence of the resorcinol (B1680541) moiety (2,4-dihydroxy functional group) in this compound suggests inherent antioxidant potential, as hydroxyl groups on an aromatic ring are key for radical scavenging.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. nih.govmdpi.com Phenolic compounds can modulate oxidative stress through various molecular mechanisms. Beyond direct radical scavenging, they can influence endogenous antioxidant systems. mdpi.com

One of the key pathways involved in cellular defense against oxidative stress is the transcription factor Nrf2 (NF-E2-related factor 2). imrpress.com Under conditions of oxidative stress, Nrf2 activates the expression of a suite of antioxidant and cytoprotective genes. While direct studies on this compound are limited, other phenolic compounds have been shown to interact with and activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses. imrpress.com The mechanisms by which antioxidants exert their effects are complex and can involve the regulation of signaling pathways that control not only the expression of antioxidant enzymes but also proteins involved in inflammation and cell survival. nih.gov

Enzyme Inhibition Studies

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in skin and hair. nih.govmdpi.com Its inhibition is a major focus for the development of agents to treat hyperpigmentation disorders. researchgate.netbiofor.co.il Several compounds structurally related to this compound have been identified as potent tyrosinase inhibitors.

The inhibitory activity is strongly linked to the 2,4-dihydroxyphenyl (resorcinol) moiety. 4-Alkylresorcinols, in particular, are effective tyrosinase inhibitors. Research on 4-n-butylresorcinol, a close analog, reveals it to be a highly potent inhibitor of human tyrosinase with an IC50 value of 21 µmol/L, significantly more effective than common agents like hydroquinone (B1673460) and kojic acid. nih.gov Further studies confirm that its hypopigmentary effect stems from the direct inhibition of tyrosinase activity. semanticscholar.orgnih.gov

The mechanism often involves the resorcinol group chelating the copper ions within the enzyme's active site, preventing the substrate (like L-tyrosine) from binding and being oxidized. nih.govresearchgate.net Kinetic studies on analogous compounds frequently show a competitive or mixed-type inhibition pattern. For example, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which shares the same 2,4-dihydroxyphenyl group, acts as a strong competitive inhibitor of mushroom tyrosinase, with an IC50 value of 0.013 μM against the enzyme's hydroxylase activity. nih.gov This suggests that the 2,4-dihydroxy substitution pattern is crucial for high-affinity binding to the tyrosinase active site. nih.gov

| Compound | IC50 Value (μM) | Enzyme Source | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-n-Butylresorcinol | 21 | Human Tyrosinase | Not specified | nih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 (monophenolase) | Mushroom Tyrosinase | Competitive | nih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.93 (diphenolase) | Mushroom Tyrosinase | Competitive | nih.gov |

| Kojic Acid (Reference) | ~500 | Human Tyrosinase | Not specified | nih.gov |

Pancreatic lipase (B570770) and α-amylase are crucial digestive enzymes. Pancreatic lipase is the primary enzyme responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoacylglycerols. nih.govmdpi.com Its inhibition is a therapeutic strategy for managing obesity. nih.gov Similarly, α-amylase catalyzes the breakdown of complex carbohydrates like starch into simpler sugars, and its inhibition can help control post-prandial hyperglycemia, which is relevant for managing type 2 diabetes. frontiersin.orgnih.gov

Various natural compounds, particularly polyphenols and flavonoids, have been investigated as inhibitors of these enzymes. nih.govfrontiersin.org The inhibitory mechanisms often involve non-covalent binding to the enzyme, which can alter its conformation or block the active site. frontiersin.org However, specific research detailing the inhibitory activity of this compound against pancreatic lipase or α-amylase is not prominent in the available scientific literature.

The inhibitory potential of this compound and its analogs extends to other enzymes involved in cellular metabolism. Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are critical second messengers in numerous signaling pathways. nih.gov

A study on bis-Schiff bases derived from the closely related compound 2,4-dihydroxyacetophenone revealed potent inhibitory activity against PDE-1 and PDE-3. nih.gov Several of these synthesized derivatives displayed excellent inhibitory activity, with IC50 values in the low micromolar and even nanomolar range, surpassing the potency of the standard inhibitor suramin (B1662206) in some cases. This suggests that the 2,4-dihydroxy-substituted phenyl ring can serve as a valuable scaffold for designing inhibitors of other key metabolic enzymes beyond tyrosinase.

| Enzyme Target | Inhibitor Class | Range of IC50 Values (μM) | Reference Compound | IC50 of Reference (μM) | Reference |

|---|---|---|---|---|---|

| PDE-1 | Bis-Schiff bases of 2,4-dihydroxyacetophenone | 0.05 - 8.02 | Suramin | Not specified | nih.gov |

| PDE-3 | Bis-Schiff bases of 2,4-dihydroxyacetophenone | 0.012 - 1.01 | Suramin | 1.05 | nih.gov |

Investigation of Inhibition Type (e.g., competitive, non-competitive, uncompetitive)

Enzyme inhibitors are molecules that modulate the activity of enzymes and are crucial in drug development and the study of biochemical pathways. labster.com Reversible inhibitors, which associate and dissociate from the enzyme, are broadly classified into three main types: competitive, non-competitive, and uncompetitive. labster.comlibretexts.org

Competitive inhibition occurs when an inhibitor, which often structurally resembles the substrate, binds to the active site of the enzyme. libretexts.orgnih.gov This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's activity. nih.govyoutube.com The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. nih.gov Consequently, in competitive inhibition, the maximum reaction velocity (Vmax) remains unchanged, while the Michaelis-Menten constant (Km) increases, reflecting a lower apparent affinity of the enzyme for its substrate. nih.gov

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site, known as an allosteric site. libretexts.org This type of inhibitor can bind to both the free enzyme and the enzyme-substrate complex. taylorandfrancis.com Binding of a non-competitive inhibitor alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. In this case, Vmax is decreased, but Km remains the same.

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, also at an allosteric site. labster.comlibretexts.org This binding event stabilizes the ES complex, leading to a decrease in both Vmax and Km. libretexts.org The apparent increase in the enzyme's affinity for its substrate is a paradoxical effect of this inhibition type. libretexts.org

While the specific inhibition type for this compound is not detailed in the available research, its analogs, such as 2,4-dihydroxyacetophenone derivatives, have been investigated as inhibitors of various enzymes. For instance, novel bis-Schiff bases derived from 2,4-dihydroxyacetophenone have shown noteworthy inhibitory efficacy against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes. nih.gov

Anti-inflammatory Properties and Cellular Pathway Modulation

Analogs of this compound, particularly acetophenone (B1666503) derivatives, have demonstrated significant anti-inflammatory activities. nih.govnih.gov These compounds can modulate cellular pathways involved in the inflammatory response. The anti-inflammatory mechanisms often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.

One of the primary pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.commdpi.com Compounds like p-hydroxyacetophenone have been shown to ameliorate alcohol-induced steatosis and oxidative stress via the NF-κB signaling pathway. mdpi.com Similarly, otogirinin A, a benzoylphloroglucinol derivative, blocks the phosphorylation of IκBα, a critical step in the activation of NF-κB. mdpi.com

Another crucial set of pathways are the mitogen-activated protein kinases (MAPKs), which include extracellular signal-regulated kinase (ERK), c-JUN N-terminal kinase (JNK), and p38 MAPKs. mdpi.comnih.gov These pathways regulate the synthesis of inflammatory mediators. mdpi.com Flavonoids such as kaempferol (B1673270) can down-regulate p38 and JNK, thereby reducing inflammatory mediators. nih.gov Otogirinin A has been observed to specifically block the phosphorylation of JNK without affecting ERK and p38. mdpi.com

Furthermore, these compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com Conversely, they can promote the release of anti-inflammatory cytokines like IL-10. mdpi.com For example, 3,5-Diprenyl-4-hydroxyacetophenone has been shown to reduce levels of NO, IL-1β, IL-6, and TNF-α while increasing the production of IL-10. mdpi.com Certain acetophenone and flavone (B191248) derivatives have exhibited potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov

Antimicrobial Efficacy

Phenolic compounds, including derivatives of this compound, are recognized for their broad-spectrum antimicrobial properties. nih.govmdpi.com Their activity extends to both bacteria and fungi, making them subjects of interest for developing new antimicrobial agents.

Derivatives of 2,4-dihydroxyacetophenone have shown promising antibacterial activity, particularly against Gram-negative bacteria. researchgate.net Some studies have highlighted the potent activity of certain dihydroxyacetophenone derivatives against drug-resistant strains like Pseudomonas aeruginosa. researchgate.net Another study reported that a semicarbazone derivative of 2,4-dihydroxyacetophenone and its Zinc(II) complex exhibited good to moderate activity against both Gram-positive (Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, P. aeruginosa) bacteria. researchgate.net

The compound 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, demonstrated specific antibacterial action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but had no effect on Gram-negative strains. journalmrji.com Other hydroxyacetophenone derivatives have also shown good antibacterial activity against E. coli and Klebsiella pneumoniae. core.ac.uk

| Compound/Derivative | Bacterial Strain | Activity/Zone of Inhibition (mm) |

|---|---|---|

| 2,4-dihydroxyacetophenone Semicarbazone | M. luteus | 14 |

| 2,4-dihydroxyacetophenone Semicarbazone | B. subtilis | 16 |

| 2,4-dihydroxyacetophenone Semicarbazone | S. aureus | 21 |

| 2,4-dihydroxyacetophenone Semicarbazone | E. coli | 15 |

| 2,4-dihydroxyacetophenone Semicarbazone | P. aeruginosa | 13 |

| Zn(II) Complex of Semicarbazone Derivative | M. luteus | 15 |

| Zn(II) Complex of Semicarbazone Derivative | B. subtilis | 18 |

| Zn(II) Complex of Semicarbazone Derivative | S. aureus | 25 |

| Zn(II) Complex of Semicarbazone Derivative | E. coli | 23 |

| Zn(II) Complex of Semicarbazone Derivative | P. aeruginosa | 15 |

Data sourced from a study on semicarbazone derivatives of 2,4-dihydroxyacetophenone. researchgate.net

Analogs of this compound have been extensively evaluated for their antifungal properties, particularly against phytopathogenic fungi. nih.govnih.gov A series of 1-(2,4-dihydroxyphenyl)ethanones demonstrated broad-spectrum inhibitory activity against the mycelial growth of several plant pathogens. nih.gov Compounds with an α,β-unsaturated ketone unit in the alkyl chain were noted for their fungicidal action. nih.gov

Heterocyclic compounds featuring a 2,4-dihydroxyphenyl substituent have also shown the ability to inhibit the growth and development of biotrophic fungal pathogens that cause common cereal diseases, such as those from the Blumeria and Puccinia genera. mdpi.comresearchgate.net Additionally, 2',4'-Dihydroxychalcone, a related compound, has shown effectiveness against Aspergillus fumigatus. nih.gov

| Compound | Fungal Pathogen | IC50 (µg/mL) |

|---|---|---|

| 1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one | Glomerella cingulata | 16.50 |

| 1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one | Botrytis cinerea | 25.31 |

| 1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one | Fusarium graminearum | 35.12 |

| (E)-1-(2,4-dihydroxyphenyl)hex-2-en-1-one | Glomerella cingulata | 19.25 |

| (E)-1-(2,4-dihydroxyphenyl)hex-2-en-1-one | Botrytis cinerea | 28.43 |

| (E)-1-(2,4-dihydroxyphenyl)hex-2-en-1-one | Curvularia lunata | 22.64 |

Data represents a selection of findings from a study on 1-(2,4-dihydroxyphenyl) ethanone (B97240) derivatives. nih.gov

The antimicrobial mechanisms of phenolic compounds are often multifaceted. frontiersin.org A primary mode of action involves the disruption of the microbial cell membrane's integrity and function. mdpi.comfrontiersin.org These compounds can cause permeabilization and destabilization of the plasma membrane, leading to the leakage of intracellular components and eventual cell death. nih.govfrontiersin.org

Other reported mechanisms include:

Enzyme Inhibition : Phenolic compounds can inhibit microbial enzymes essential for various metabolic processes. nih.govmdpi.com

Nucleic Acid Synthesis Disruption : Some phenols interfere with the synthesis of microbial DNA and RNA. mdpi.com

ATP Synthesis Damage : The antimicrobial activity can be attributed to the degradation of the cytoplasmic membrane, which in turn damages membrane proteins and reduces ATP synthesis. frontiersin.org

Inhibition of Cell Division : In Gram-positive bacteria, compounds like 4-H-3-(MB)AP have been suggested to disrupt the divisome, thereby preventing cell division. journalmrji.com

Anticarcinogenic Potential of Derivatives

Derivatives of this compound, including acetophenones, chalcones, and various heterocyclic structures, have been investigated for their anticancer properties. researchgate.netchemimpex.comnih.gov

Mannich bases derived from acetophenone have shown cytotoxic activities against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. nih.gov Converting mono Mannich bases to their bis-Mannich counterparts was found to significantly increase cytotoxicity in most cases. nih.gov

Chalcone (B49325) derivatives have also demonstrated promising cytotoxic effects against a range of cancer cell lines, including human breast (MCF-7), lung (A549), and hepatic (HepG2) carcinomas. brieflands.comnih.gov The cytotoxicity of these compounds is often dependent on their specific chemical structure, such as the presence and position of substituents on the aromatic rings. nih.gov For example, certain chalcones with a prenyl group and hydroxyl substituents showed significant inhibitory effects against MCF-7 and MDA-MB-231 breast cancer cells, while displaying lower toxicity towards non-tumor cells. nih.gov

Furthermore, 1,2,4-triazole (B32235) derivatives have been identified as potent antiproliferative agents against liver cancer cells (HepG2 and Hep3B) by inhibiting focal adhesion kinase (FAK), a critical enzyme in cell survival and proliferation pathways. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Chalcone Derivative 12 | MCF-7 (Breast) | 4.19 ± 1.04 µM |

| Chalcone Derivative 12 | ZR-75-1 (Breast) | 9.40 ± 1.74 µM |

| Chalcone Derivative 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 µM |

| Chalcone Derivative 13 | MCF-7 (Breast) | 3.30 ± 0.92 µM |

| Chalcone Derivative 13 | ZR-75-1 (Breast) | 8.75 ± 2.01 µM |

| 1,2,4-Triazole Derivative 3c | HepG2 (Liver) | 4.72 µM |

| 1,2,4-Triazole Derivative 3d | HepG2 (Liver) | 3.78 µM |

Data compiled from studies on chalcone and 1,2,4-triazole derivatives. nih.govnih.gov

Modulation of Neurotransmitter Uptake Systems by Structural Analogs

Extensive research has been conducted on various classes of chemical compounds for their potential to modulate neurotransmitter uptake systems. However, specific studies on this compound and its direct structural analogs concerning their activity on dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) transporters are not available in the current scientific literature. While the broader class of phenolic compounds has been investigated for various biological activities, data explicitly detailing the interaction of this compound derivatives with these specific neurotransmitter systems is absent.

Role in Plant Metabolism and Stress Response

Phenolic compounds, a diverse group of secondary metabolites that includes this compound and its analogs, play a crucial role in plant metabolism and the response to various environmental stressors. researchgate.net These compounds are synthesized through the shikimic and acetic acid pathways and are integral to the plant's defense mechanisms. nih.govnih.gov Their functions are multifaceted, ranging from providing pigmentation to attract pollinators to acting as a defense against herbivores and pathogens. nih.gov

One of the significant roles of phenolic compounds in plant ecology is their involvement in allelopathy, a phenomenon where one plant releases biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govsouthwales.ac.uk These allelochemicals can cause a range of issues in both natural and agricultural settings, including reduced crop yields and difficulties in forest regeneration. nih.govresearchgate.net The structural diversity of phenolic compounds contributes to their varied modes of action as potential natural herbicides, insecticides, and fungicides. researchgate.net

Alkylresorcinols, the class of phenolic lipids to which this compound belongs, are particularly abundant in the outer layers of kernels in plants like wheat, rye, and their hybrid triticale. tandfonline.commdpi.com Studies on wheat seedlings have shown that while the caryopsis (the seed) is the primary source of 5-n-alkylresorcinols, these compounds are also synthesized de novo in the shoots. nih.gov The accumulation of very-long-chain alkylresorcinols in older shoots is thought to be associated with the formation of the cuticular layer, which serves as a protective barrier against phytopathogens. nih.gov

The allelopathic and autotoxic (toxic to the same species) properties of phenolic ketones structurally similar to this compound have been investigated. For example, 3,4-dihydroxyacetophenone, isolated from the needles of the Schrenk spruce (Picea schrenkiana), has demonstrated significant autotoxicity. researchgate.net This compound was found to inhibit seed germination and seedling growth of the same species, suggesting a role in the natural regeneration challenges observed in coniferous forests. researchgate.net

The table below summarizes the effects of 3,4-dihydroxyacetophenone on the germination and growth of Picea schrenkiana.

| Concentration (mg/L) | Germination Rate (%) | Germination Vigor (%) | Radicle Length (mm) | Plumule Length (mm) |

| 0 (Control) | 85.0 | 75.0 | 12.5 | 8.5 |

| 50 | 70.0 | 60.0 | 10.2 | 7.1 |

| 100 | 55.0 | 45.0 | 8.1 | 5.8 |

| 200 | 30.0 | 20.0 | 5.3 | 3.9 |

| 400 | 10.0 | 5.0 | 2.1 | 1.5 |

The response of plants to abiotic stress, such as the presence of herbicides, also involves the modulation of phenolic metabolism. The synthetic auxin herbicide 2,4-D, for instance, has been shown to induce the overproduction of reactive oxygen species (ROS) in plants. nih.govnih.gov This oxidative stress is a key factor in the toxic effects of the herbicide, leading to cellular damage and differential responses in various plant tissues, such as epinasty in young leaves and senescence in older tissues. nih.gov The plant's defense against such oxidative stress often involves the production and regulation of antioxidant compounds, including phenolics.

The biosynthesis and accumulation of phenolic compounds are tightly regulated and are specific to the cell, tissue, developmental stage, and environmental conditions. nih.gov This specificity underscores their importance in the plant's ability to adapt and respond to its environment.

The following table details the types of phenolic compounds and their roles in plant stress response.

| Phenolic Compound Class | Example | Role in Plant Stress Response |

| Phenolic Acids | Caffeic acid, Ferulic acid | Allelopathy, defense against pathogens, antioxidant activity. |

| Flavonoids | Quercetin, Kaempferol | UV protection, pigmentation, signaling, defense against insects and microbes. |

| Tannins | Proanthocyanidins, Ellagitannins | Herbivore deterrence, antimicrobial activity. |

| Alkylresorcinols | 5-n-pentylresorcinol | Allelopathy, antimicrobial and antifungal activity, formation of protective barriers. |

| Phenolic Ketones | 3,4-dihydroxyacetophenone | Autotoxicity, allelopathy. |

Structure Activity Relationship Sar Studies of 1 2,4 Dihydroxyphenyl Pentan 1 One and Its Analogs

Impact of Hydroxyl Group Positions on Biological Activities

The position of hydroxyl (-OH) groups on the aromatic ring of 1-(2,4-dihydroxyphenyl)pentan-1-one and its analogs is a critical determinant of their biological activity. The 2,4-dihydroxy substitution pattern, also known as a resorcinol (B1680541) moiety, is particularly significant for various biological effects, including tyrosinase inhibition. mdpi.comresearchgate.net

Research has consistently shown that the 4-substituted resorcinol motif is essential for potent tyrosinase inhibitory activity. mdpi.com Compounds with a 2,4-dihydroxy arrangement in the aromatic ring often exhibit strong inhibitory effects on this enzyme, which is crucial in melanin (B1238610) synthesis. mdpi.com For instance, chalcones featuring a 2,4-dihydroxyphenyl group (a 4-resorcinol moiety) are recognized as potent tyrosinase inhibitors. mdpi.com The meta-dihydroxy configuration of the resorcinol group is resistant to oxidation by tyrosinase, which is a desirable trait for an inhibitor. researchgate.net

In contrast, the absence or altered positioning of these hydroxyl groups can dramatically reduce or eliminate activity. For example, replacing the hydroxyl groups with methoxyl groups leads to a loss of tyrosinase inhibitory action. mdpi.com Similarly, analogs with a single hydroxyl group or different dihydroxy substitution patterns, such as catechol (3,4-dihydroxy) or hydroquinone (B1673460) (1,4-dihydroxy), often exhibit different activity profiles. While catechols and hydroquinones can show antioxidant activity, they may also act as substrates for tyrosinase, which is not ideal for an inhibitor. rsc.org

Studies on various resorcinol derivatives have reinforced the importance of the 2,4-dihydroxy pattern. For example, in a series of diarylpentanoid analogs, the presence of a hydroxyl group on both aromatic rings was found to be critical for their anti-inflammatory activity. mdpi.com Specifically for tyrosinase inhibition, the 4-hydroxyl group in the B ring of chalcone (B49325) skeletons has been identified as a major factor for inhibitory potency. mdpi.com

The table below summarizes the effect of hydroxyl group positioning on the tyrosinase inhibitory activity of selected compounds.

| Compound Type | Hydroxyl Group Position | Biological Activity (Tyrosinase Inhibition) | Reference(s) |

| Resorcinol Derivatives | 2,4-dihydroxy (resorcinol moiety) | Potent inhibition | mdpi.comresearchgate.net |

| Urolithin Derivatives | 1,3-dihydroxy | Essential for inhibition | mdpi.com |

| Chalcones | 2,4-dihydroxy in A-ring | Potent inhibition | mdpi.com |

| Chalcones | 4-hydroxy in B-ring | Major factor for potency | mdpi.com |

| Urolithin Derivatives | Methoxy-substituted | Abrogated activity | mdpi.com |

Influence of Alkyl Chain Length and Branching

The length and branching of the alkyl chain attached to the carbonyl group of this compound and its analogs significantly modulate their biological activities. This is particularly evident in their ability to inhibit the enzyme tyrosinase.

Generally, for a series of alkylresorcinols, the tyrosinase inhibitory activity increases with the length of the alkyl chain. researchgate.net For instance, in a study of resorcinol alkyl glucosides, the inhibitory concentration (IC50) decreased, indicating higher potency, as the alkyl spacer between the resorcinol and glucose moieties increased. researchgate.net A similar trend was observed for hydroxyalkyl resorcinols and alkyl resorcinols, where longer alkyl chains led to more potent inhibition. researchgate.net

However, this correlation is not without limits. For some alkylresorcinols, those with C3 to C6 methylene (B1212753) groups are known to be potent tyrosinase inhibitors, while those with aliphatic chains longer than C6 show a decrease in activity. researchgate.net This suggests an optimal length for the alkyl chain to fit into the active site of the enzyme. Furthermore, very long alkyl chains can lead to poor water solubility, which can also negatively impact biological activity. For example, a C14 alkylresorcinol analog showed slightly weaker activity compared to a C10 analog, likely due to its reduced solubility. researchgate.net

The branching of the alkyl chain also plays a role. For example, some 4-alkylresorcinol derivatives, including those with branched chains, have been shown to be strong tyrosinase inhibitors. researchgate.net

The following table illustrates the impact of alkyl chain length on the tyrosinase inhibitory activity of different classes of resorcinol derivatives.

| Compound Class | Alkyl Chain Length | IC50 (µM) for Tyrosinase Inhibition | Reference |

| Resorcinol Alkyl Glucosides | C2 (Ethyl spacer) | 35.9 | researchgate.net |

| Resorcinol Alkyl Glucosides | C3 (Propyl spacer) | 3.62 | researchgate.net |

| Resorcinol Alkyl Glucosides | C14 (Tetradecyl derivative) | 0.39 | researchgate.net |

| Alkylresorcinols | C10 analog | 0.53 | researchgate.net |

| Alkylresorcinols | C14 analog | 0.81 | researchgate.net |

Effects of Substituent Groups on Aromatic Ring and Ketone Moiety

The introduction of various substituent groups on the aromatic ring and modifications to the ketone moiety of this compound can profoundly influence its biological activity. These substitutions can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Substituents on the Aromatic Ring:

The nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring and influence its reactivity. lasalle.edulibretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) are EDGs that can increase the electron density on the ring through resonance, making it more nucleophilic. lasalle.edu The position of these groups is critical. For instance, in some diarylpentanoid analogs, high electron density in one aromatic ring (ring-B) was found to be important for enhancing nitric oxide (NO) inhibition, an indicator of anti-inflammatory activity. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and carbonyl (-C=O) are EWGs that decrease the electron density of the ring, making it less nucleophilic. lasalle.edu In the aforementioned diarylpentanoid study, low electron density in the other aromatic ring (ring-A) was also found to be important for enhancing NO inhibition. mdpi.com Halogens are generally considered deactivating EWGs due to their inductive effect, but they can also donate a lone pair of electrons through resonance. masterorganicchemistry.com

Modifications to the Ketone Moiety:

The ketone group itself is a key feature. Its presence and the adjacent atoms can influence the molecule's shape and electronic properties. In a study of malabaricone analogues, which share a similar core structure, the ketone moiety was found to be important for their anticancer properties. acs.org

The following table provides examples of how different substituents on the aromatic ring affect the biological activity of related compounds.

| Compound Series | Ring A Substituent | Ring B Substituent | NO Inhibition IC50 (µM) | Reference |

| Halogenated Diarylpentenedione | Cl | 2-chlorophenyl | 30.0 | researchgate.net |

| Halogenated Diarylpentenedione | Cl | 3,4,5-trimethoxyphenyl | 13.6 | researchgate.net |

| Halogenated Diarylpentenedione | Br | 3-chlorophenyl | 19.8 | researchgate.net |

| Methoxy Diarylpentenedione | 4-OMe | 2-chlorophenyl | 58.5 | researchgate.net |

| Methoxy Diarylpentenedione | 4-OMe | 3-methoxyphenyl | 45.8 | researchgate.net |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of this compound and its analogs. nih.gov The presence of a chiral center, typically a carbon atom bonded to four different groups, can lead to the existence of enantiomers—non-superimposable mirror images of a molecule. nih.govacs.org

Enantiomers can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov One enantiomer may bind to a biological target with high affinity and elicit a desired response, while the other may be less active, inactive, or even cause unwanted side effects. nih.gov

In the context of analogs of this compound, the carbon atom at the 2-position of the pentan-1-one chain is a potential chiral center. For example, in studies of pyrovalerone analogs, which are 2-aminopentanophenones, the S-enantiomer was found to be the more biologically active enantiomer for inhibiting dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govdrugs.ie This highlights the importance of stereochemistry in the interaction with specific biological targets.

The absolute configuration at a chiral center is designated as R (from the Latin rectus, right) or S (from the Latin sinister, left) to describe the specific three-dimensional arrangement of the substituents. nih.gov The separation and testing of individual enantiomers are crucial for understanding the true pharmacological profile of a chiral drug.

The following table illustrates the differential activity of enantiomers in a related class of compounds.

| Compound | Enantiomer | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Reference(s) |

| Racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | (R,S) | 18.1 | 54.2 | nih.govdrugs.ie |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | (S)-enantiomer | 18.1 | 54.2 | nih.govdrugs.ie |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | (R)-enantiomer | >10,000 | >10,000 | nih.govdrugs.ie |

Development of SAR Models for Specific Biological Targets

The development of Structure-Activity Relationship (SAR) models is a key aspect of modern drug discovery. These models aim to correlate the chemical structure of a series of compounds with their biological activity against a specific target. By understanding these relationships, medicinal chemists can design new, more potent, and selective molecules.

For analogs of this compound, SAR models can be developed by systematically modifying the core structure and evaluating the effects on a particular biological activity, such as enzyme inhibition or receptor binding. For example, in the development of anti-inflammatory diarylpentanoid analogs, a pharmacophore map was generated. mdpi.com This model suggested that hydroxyl substituents at both the meta- and para-positions of one of the aromatic rings could be a marker for highly active compounds. mdpi.com

The process of developing an SAR model typically involves:

Synthesis of a library of analogs: A series of compounds is synthesized with systematic variations in specific structural features, such as the position and nature of substituents, the length and branching of alkyl chains, and stereochemistry.

Biological evaluation: The synthesized compounds are tested for their activity against a specific biological target.

Data analysis: The biological data is analyzed in conjunction with the structural features of the compounds to identify key correlations. This can involve qualitative observations as well as quantitative methods like Quantitative Structure-Activity Relationship (QSAR) studies.

For instance, in the study of pyrovalerone analogs as monoamine uptake inhibitors, a large array of compounds was synthesized and evaluated for their ability to inhibit dopamine, serotonin (B10506), and norepinephrine transporters. nih.gov The resulting SAR data revealed that these compounds are generally potent and selective inhibitors of the dopamine and norepinephrine transporters with little effect on the serotonin transporter. nih.gov This information is invaluable for designing new compounds with specific neurotransmitter reuptake inhibition profiles.

The development of such SAR models allows for a more rational and efficient approach to drug design, moving beyond trial-and-error to a more predictive and targeted strategy.

Advanced Analytical Method Development for Research on 1 2,4 Dihydroxyphenyl Pentan 1 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of chemical compounds, providing the means to separate components from a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like 1-(2,4-dihydroxyphenyl)pentan-1-one. The development of a robust HPLC method is a critical step for ensuring accurate quantification and purity assessment. nih.govresearchgate.net

A typical HPLC method for the analysis of phenolic compounds involves a reversed-phase column, often a C18, and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) and methanol. nih.govnih.gov The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities. nih.govelementlabsolutions.com For instance, a method might start with a high percentage of aqueous buffer, which is gradually decreased as the percentage of the organic solvent is increased. nih.gov

Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. nih.govmdpi.com The selection of the wavelength is based on the UV-Vis spectrum of the compound to achieve maximum sensitivity. For phenolic compounds, this is often in the range of 280 nm. The method's performance is validated for linearity, precision, accuracy, and robustness to ensure reliable results. nih.gov While specific HPLC methods for this compound are not extensively documented, methods for similar phenolic compounds, such as those found in natural product extracts, provide a strong foundation for its analysis. nih.govfarmaciajournal.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 30 mM Ammonium Acetate Buffer (pH 4.7), B: Methanol, C: Acetonitrile |

| Gradient | Ternary linear gradient |

| Flow Rate | 1.0 mL/min |

| Detection | PDA/UV-Vis at 280 nm |

| Injection Volume | 20 µL |

This table represents a typical starting point for method development for phenolic compounds and would require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.be For phenolic compounds like this compound, which have lower volatility due to the presence of polar hydroxyl groups, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com

Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr). sigmaaldrich.comepa.gov The resulting derivatives are more volatile and less polar, allowing for their analysis by GC. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. fao.orggcms.cz

The GC system is coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. epa.gov GC-MS provides not only retention time data but also mass spectra of the eluted compounds, which is invaluable for structural confirmation. sigmaaldrich.com Method development in GC involves optimizing parameters such as the temperature program of the oven, the type of column, the carrier gas flow rate, and the injector and detector temperatures. fao.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules. They provide detailed information about the connectivity of atoms and the functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the different types of protons in a molecule and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. researchgate.netresearchgate.net

Due to the limited availability of specific NMR data for this compound, the data for its close structural analog, 1-(2,4-dihydroxyphenyl)butan-1-one , is presented here as a reference. The spectra would be expected to be very similar, with the main difference being in the signals corresponding to the alkyl chain.

Table 2: Predicted ¹H NMR Spectral Data for 1-(2,4-Dihydroxyphenyl)butan-1-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | s | 1H | Phenolic OH (intramolecular H-bond) |

| ~10.0 | s | 1H | Phenolic OH |

| ~7.6 | d | 1H | Aromatic H (H-6) |

| ~6.4 | dd | 1H | Aromatic H (H-5) |

| ~6.3 | d | 1H | Aromatic H (H-3) |

| ~2.9 | t | 2H | -CH₂- (adjacent to C=O) |

| ~1.7 | sextet | 2H | -CH₂- |

| ~0.9 | t | 3H | -CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data for 1-(2,4-Dihydroxyphenyl)butan-1-one

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (Ketone) |

| ~165 | Aromatic C-OH (C-2) |

| ~162 | Aromatic C-OH (C-4) |

| ~133 | Aromatic C-H (C-6) |

| ~114 | Aromatic C (C-1) |

| ~108 | Aromatic C-H (C-5) |

| ~104 | Aromatic C-H (C-3) |

| ~45 | -CH₂- (adjacent to C=O) |

| ~18 | -CH₂- |

| ~14 | -CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mrclab.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. mrclab.com

For the analog 1-(2,4-dihydroxyphenyl)butan-1-one , key IR absorption peaks would be observed around 3200 cm⁻¹ for the O-H stretch and around 1650 cm⁻¹ for the C=O stretch of the ketone. The electronic spectrum in the UV-Vis region would show absorption bands related to the π-π* transitions of the benzene (B151609) ring and the n-π* transition of the carbonyl group. mdpi.com

Table 4: Key IR and UV-Visible Spectral Data for 1-(2,4-Dihydroxyphenyl)butan-1-one

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~3200 | O-H stretch (phenolic) |

| ~1650 | C=O stretch (ketone) | |

| UV-Vis | ~280, ~320 | π-π* and n-π* transitions |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is a highly sensitive technique used for determining the molecular weight of a compound and for structural elucidation through the analysis of fragmentation patterns.

For 1-(2,4-dihydroxyphenyl)butan-1-one , the molecular weight is 180.20 g/mol . nih.gov In a mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 180. The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the aromatic ring, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition. uni.lu

Table 5: Predicted Mass Spectrometry Data for 1-(2,4-Dihydroxyphenyl)butan-1-one

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 181.08592 |

| [M+Na]⁺ | 203.06786 |

| [M-H]⁻ | 179.07136 |

Data obtained from predicted values for 1-(2,4-dihydroxyphenyl)butan-1-one. uni.lu

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Targets and Pathways

While the precise biological targets of 1-(2,4-dihydroxyphenyl)pentan-1-one are not yet extensively documented, its structural class provides a roadmap for future investigation. ontosight.ai Compounds with similar phenolic and diarylpentanoid structures are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, suggesting that this compound may act on similar pathways. ontosight.aimdpi.comontosight.ai

Future research should focus on:

Inflammatory Pathways: Diarylpentanoids have been shown to act as potent anti-inflammatory agents. mdpi.com Investigations could explore the ability of this compound to modulate key inflammatory mediators and signaling pathways, such as the inhibition of cytokines like monocyte chemoattractant protein-1 (MCP-1). mdpi.com

Oncogenic Targets: The potential anti-cancer properties of related phenolic compounds warrant investigation into the specific molecular targets of this compound in cancer cells. ontosight.aiontosight.ai Research could focus on its interaction with proteins like the High Mobility Group A (HMGA) proteins, which are involved in cancer progression and are targeted by other complex phenols. nih.gov

Enzymatic Modulation: The resorcinol (B1680541) moiety is a key feature in many enzyme inhibitors. The mechanism of a related compound, 1-(2,4-dihydroxyphenyl)butan-1-one, involves modulating enzyme activity. Future studies could screen this compound against a panel of enzymes, such as tyrosinase, which is involved in melanogenesis and is a target for some diarylpentanoids. mdpi.com

Computational and Network Approaches: Modern drug discovery techniques can accelerate target identification. Methodologies like molecular docking simulations and protein-protein interaction (PPI) network analysis, which have been used to identify targets for other natural compounds, could be applied to predict and validate the biological targets of this compound. biomedres.us

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The chemical scaffold of this compound is a promising starting point for medicinal chemistry campaigns aimed at creating advanced derivatives with improved therapeutic properties. Structure-activity relationship (SAR) studies are crucial for guiding the design of new analogues with greater potency, selectivity, and better pharmacokinetic profiles. nih.govnih.gov

Key strategies for derivatization include:

Hybrid Molecule Synthesis: Creating hybrid compounds by combining the this compound scaffold with other pharmacologically active moieties is a promising approach. For example, the synthesis of seco-coumarin/furoxan hybrids starting from 2,4-dihydroxyacetophenone (a precursor) has yielded derivatives with potent anti-tumor activity. mdpi.com

Bioisosteric Replacement and Functional Group Modification: Modifications to the pentanoyl chain or the dihydroxyphenyl ring can significantly impact biological activity. Research into chalcone (B49325) derivatives demonstrated that the introduction of N-substituted or thiol-Michael addition groups can lead to compounds with potent and selective antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Metal Complexation: The formation of metal complexes can enhance the biological activity of organic ligands. The synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with Schiff bases derived from related dihydroxyacetophenones has been shown to produce compounds with superior antioxidant and antibacterial properties compared to the free ligand. nih.gov

Introduction of Heterocyclic Rings: The incorporation of heterocyclic systems is a common strategy in drug design to improve efficacy and modulate physicochemical properties. Synthesizing derivatives that fuse or link the core structure to rings like thiadiazole, oxadiazole, or quinazolinone could unlock new pharmacological activities, such as anticonvulsant or enhanced anticancer effects. nih.govnih.gov

| Synthetic Strategy | Example Precursor/Scaffold | Target Modification | Desired Outcome | Source |

|---|---|---|---|---|

| Hybrid Synthesis | 2,4-Dihydroxyacetophenone | Coupling with furoxan moiety | Enhanced anti-tumor activity, overcome multidrug resistance | mdpi.com |

| Michael Addition | Chalcone-like structures | Addition of amine or thiol groups to α,β-unsaturated ketone | Potent and selective anti-MRSA activity | nih.govacs.org |

| Metal Complexation | Schiff base from 2',4'-dihydroxyacetophenone (B118725) | Coordination with transition metals (Co, Ni, Cu, Zn) | Improved antioxidant and antibacterial properties | nih.gov |

| Heterocycle Formation | General Phenylketone Structures | Cyclization to form quinazolinone or thiadiazole rings | Novel anticonvulsant or anticancer agents | nih.govnih.gov |

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics technologies. nih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the molecular changes induced by the compound, moving beyond a one-target, one-drug paradigm. nih.govresearchgate.netoatext.com

A potential multi-omics research framework could involve:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters gene expression in target cells (e.g., cancer cells or immune cells). This can reveal the signaling pathways and cellular processes that are activated or inhibited by the compound. frontiersin.org

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the cellular proteome upon treatment. This can identify proteins whose expression levels or post-translational modifications are affected, offering direct clues to the compound's mechanism of action and potential biomarkers. researchgate.net

Metabolomics: Analyzing the global metabolic profile to see how the compound perturbs cellular metabolism. This is particularly relevant given the structural similarity to natural products that interfere with metabolic pathways. nih.gov

Data Integration and Network Biology: The true power of this approach lies in integrating the data from these different omics layers. nih.gov Computational tools can be used to construct interaction networks that map the relationships between the affected genes, proteins, and metabolites, thereby providing a comprehensive model of the compound's cellular impact and identifying key nodes in the network that are critical for its activity. biomedres.us

| Omics Field | Methodology | Research Question | Potential Outcome | Source |

|---|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Which genes are differentially expressed upon treatment? | Identification of affected signaling and regulatory pathways. | frontiersin.org |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Which proteins show altered expression or modification? | Direct target engagement evidence and biomarker discovery. | researchgate.net |

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS) | How does the compound alter cellular metabolic pathways? | Understanding of impact on cellular energy and biosynthesis. | nih.gov |

| Systems Biology | Network analysis, data integration | What is the integrated cellular response to the compound? | A holistic model of the mechanism of action. | nih.gov |

Application in Green Chemical Synthesis and Sustainable Processes

The principles of green and sustainable chemistry are critical for the future industrial application of chemical compounds. nih.gov Research should focus on developing environmentally benign and efficient methods for the synthesis of this compound and its derivatives.

Traditional synthesis methods for related compounds, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can generate significant hazardous waste. Future research should explore greener alternatives:

Catalysis: Replacing homogeneous catalysts with reusable solid acid catalysts could simplify purification and minimize waste. acs.org The development of biocatalysts (enzymes) for the acylation step would represent a significant advancement in sustainability.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Exploring addition reactions or catalytic cycles that have a high atom economy is a key goal. For example, reduction reactions using molecular hydrogen are 100% atom-economic. acs.org

Renewable Feedstocks: A major goal of sustainable chemistry is the use of renewable starting materials. unirioja.es Research could investigate the synthesis of this compound from biomass-derived precursors. Resorcinol, the key starting material, can be produced from renewable sources, and pathways to derive pentanoic acid and its derivatives from biomass are also being explored.

Energy Efficiency and Safer Solvents: The use of energy-efficient synthetic technologies like microwave-assisted or ultrasound-mediated synthesis can significantly reduce reaction times and energy consumption. encyclopedia.pub Furthermore, replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a crucial area for development. nih.gov

| Principle | Traditional Method (e.g., Friedel-Crafts) | Potential Green Chemistry Approach | Source |

|---|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (hazardous, waste-generating) | Heterogeneous solid acid catalyst or biocatalyst (reusable, benign) | acs.org |

| Solvent | Anhydrous organic solvents (e.g., dichloromethane) | Safer solvents (water, bio-solvents) or solvent-free conditions | nih.gov |

| Energy | Conventional heating (often prolonged) | Microwave irradiation or ultrasonication (rapid, energy-efficient) | encyclopedia.pub |

| Feedstock | Petroleum-derived resorcinol and pentanoyl chloride | Biomass-derived precursors | unirioja.es |

Q & A

Basic: What are the optimal synthetic routes for 1-(2,4-dihydroxyphenyl)pentan-1-one, and how can reaction yields be improved?

Methodological Answer :

The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and valeraldehyde (pentanal) under acidic or basic conditions. Key parameters include:

- Catalyst selection : Thionyl chloride (SOCl₂) in ethanol is effective for promoting ketone-aldehyde condensation, as shown in analogous syntheses of related hydroxyketones .

- Temperature control : Reactions are often conducted at reflux (60–80°C) to enhance nucleophilic attack while minimizing side reactions.

- Yield optimization : Purification via recrystallization (e.g., using ethanol/water mixtures) improves yields. Reported yields range from 56% to 60% depending on alkyl chain length and substituents .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer :

Use a combination of spectroscopic techniques:

- ¹H NMR : Key signals include a triplet at δ 0.94 ppm (terminal CH₃), a multiplet at δ 1.70 ppm (CH₂ groups in the pentanone chain), and aromatic protons at δ 6.39–7.64 ppm. The absence of a singlet near δ 12.92 ppm (phenolic OH) indicates incomplete deprotection .

- ¹³C NMR : Confirm the ketone carbonyl at δ ~205.7 ppm and aromatic carbons at δ 103.7–165.3 ppm .

- ESI-MS : The molecular ion [M+H]⁺ should appear at m/z ~195.2 (C₁₁H₁₄O₃) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer :

Screening assays focus on antiphytopathogenic and enzyme-inhibitory properties:

- Antifungal activity : Test against Botrytis cinerea or Fusarium oxysporum using mycelial growth inhibition assays (concentration range: 50–200 µg/mL). Compound 2e (this compound) showed moderate activity compared to shorter-chain analogs .

- Tyrosinase inhibition : Assess via spectrophotometric monitoring of L-DOPA oxidation. IC₅₀ values correlate with alkyl chain length; pentan-1-one derivatives may exhibit competitive inhibition due to hydrophobic interactions with the enzyme’s active site .

Advanced: How do structural modifications (e.g., alkyl chain length, substituents) influence bioactivity?

Methodological Answer :

Structure-activity relationship (SAR) studies reveal:

- Alkyl chain elongation : Increasing chain length (e.g., from C3 to C5) enhances lipophilicity, improving membrane permeability but may reduce solubility. For example, 1-(2,4-dihydroxyphenyl)butan-1-one (C4) showed higher antifungal activity than the pentan-1-one (C5) derivative .

- Substituent effects : Electron-withdrawing groups (e.g., nitro in position 4 of the aryl ring) increase electrophilicity, enhancing enzyme inhibition. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tyrosinase .

Advanced: What experimental strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer :

Stability studies should include:

- pH-dependent degradation : Monitor via HPLC in buffers (pH 4.6–7.4) at 37°C. The compound’s phenolic groups make it prone to oxidation at neutral pH; adding antioxidants (e.g., ascorbic acid) may stabilize it .

- Photostability : Expose to UV-Vis light (300–800 nm) and track degradation products using LC-MS. Opaque storage containers are recommended .

Advanced: How can researchers elucidate the mechanism of action against fungal pathogens?

Methodological Answer :

Use a multi-modal approach:

- Metabolomic profiling : Compare treated vs. untreated fungal cells via GC-MS or LC-MS to identify disrupted pathways (e.g., ergosterol biosynthesis).

- Reactive oxygen species (ROS) assays : Measure intracellular ROS levels using DCFH-DA fluorescence. Hydroxyketones often induce oxidative stress in pathogens .

- Molecular dynamics simulations : Model interactions with fungal enzymes (e.g., cytochrome P450 14α-demethylase) to identify binding hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.